2-Methylquinolin-8-yl phenylcarbamate
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Overview
Description
2-Methylquinolin-8-yl phenylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methylquinolin-8-yl phenylcarbamate, can be achieved through various established protocols. Some common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of different starting materials and reaction conditions to construct the quinoline ring system.
For the specific synthesis of this compound, one approach involves the reaction of 2-methylquinoline with phenyl isocyanate under suitable conditions to form the desired carbamate derivative . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-Methylquinolin-8-yl phenylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-Methylquinolin-8-yl phenylcarbamate include:
- 2-Methylquinolin-8-yl methylcarbamate
- 2-Chloro-N-substituted amino quinolines
- 2-Methylquinolin-8-yl oxyacetohydrazide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylcarbamate group enhances its potential as a pharmacological agent and its ability to interact with various molecular targets .
Properties
CAS No. |
14577-80-1 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-phenylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-10-11-13-6-5-9-15(16(13)18-12)21-17(20)19-14-7-3-2-4-8-14/h2-11H,1H3,(H,19,20) |
InChI Key |
JZXXTWUVIOPHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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